![molecular formula C17H18ClN5O3 B10992349 N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992349.png)
N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
Compound X , belongs to the class of heterocyclic organic compounds. Its structure combines a triazolopyridazine core with a butanamide side chain. Let’s break it down:
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Triazolopyridazine Core: : The triazolopyridazine moiety is a fused ring system containing both a triazole ring (with three nitrogen atoms) and a pyridazine ring (with two nitrogen atoms). This arrangement imparts unique electronic and steric properties.
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Butanamide Side Chain: : The butanamide group is attached to the triazolopyridazine core. It provides flexibility and influences the compound’s solubility and pharmacokinetics.
Preparation Methods
Synthetic Routes:
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Synthesis via Cyclization
- One synthetic route involves cyclization of appropriate precursors. For example, starting from a chloroaniline derivative and a pyridazine precursor, the triazolopyridazine core can be formed through a series of reactions.
- The butanamide side chain can then be introduced using standard amide-forming reactions.
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Heterocyclization Strategies
- Researchers have explored various heterocyclization methods, including microwave-assisted reactions and transition-metal-catalyzed processes.
- Conditions such as temperature, solvent, and catalyst play crucial roles in achieving high yields.
Industrial Production:
- Companies may protect their proprietary methods, but collaboration with academic research often leads to advancements.
Industrial-scale production: typically involves optimized synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
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Medicinal Chemistry
- Compound X shows promise as a potential drug candidate due to its unique structure.
- Researchers investigate its interactions with biological targets (e.g., enzymes, receptors) for therapeutic purposes.
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Biological Studies
- It may serve as a fluorescent probe or imaging agent in cellular studies.
- Its effects on cell viability, apoptosis, and cell signaling pathways are of interest.
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Industry
- Applications in materials science, such as organic electronics or sensors, are being explored.
Mechanism of Action
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Target Identification
- Compound X likely interacts with specific proteins or nucleic acids.
- Further studies are needed to identify its precise molecular targets.
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Pathways
- It may modulate signaling pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
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Unique Features
- Compound X’s triazolopyridazine core sets it apart from other amides.
- Its combination of heterocycles contributes to its distinct properties.
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Similar Compounds
Compound Y: A structurally related compound with a different side chain.
Compound Z: Shares the triazolopyridazine core but lacks the amide functionality.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and neuropharmacology. Its structure suggests potential interactions with biological targets involved in cancer progression and neurodegenerative diseases.
Pharmacological Properties
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Anticancer Activity :
- In vitro studies have demonstrated that derivatives of triazole compounds can inhibit cancer cell growth by interfering with tubulin polymerization, a critical process in cell division. This compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Neuroprotective Effects :
The biological activity of this compound is attributed to its ability to modulate several signaling pathways:
- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it disrupts the microtubule network in cancer cells, leading to apoptosis .
- Antioxidant Properties : The methoxy groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that may influence its biological activity?
The compound’s structure includes:
- A 3-chloro-4-methoxyphenyl group , which enhances lipophilicity and potential membrane permeability.
- A triazolo[4,3-b]pyridazine heterocycle , known for π-π stacking interactions with biological targets.
- A methoxy group at position 6 of the pyridazine ring, which may modulate electronic properties and binding affinity.
These features are critical for interactions with enzymes or receptors, particularly in kinase inhibition or nucleic acid binding. The chloro and methoxy substituents improve metabolic stability compared to non-halogenated analogs .
Q. What are the standard synthetic steps and optimization strategies for this compound?
Synthetic Route :
Coupling Reactions : Amide bond formation between the chloro-methoxyphenylamine and the triazolo-pyridazine carboxylic acid derivative (e.g., using EDC/HOBt in DMF).
Heterocycle Assembly : Cyclization of pyridazine precursors with hydrazine derivatives under reflux conditions.
Functionalization : Methoxy group introduction via nucleophilic substitution or Pd-catalyzed coupling.
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
- Catalysts : Use of Pd(PPh₃)₄ for cross-coupling reactions (yield >75%) .
- Purity Control : Thin-layer chromatography (TLC) and HPLC monitoring (C18 column, acetonitrile/water gradient) .
Q. Which analytical methods are most reliable for confirming identity and purity?
Technique | Parameters | Application |
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¹H/¹³C NMR | 400–600 MHz, DMSO-d₆ | Confirms backbone structure and substituent positions . |
HRMS | ESI+ mode, m/z 410.1283 [M+H]⁺ | Validates molecular formula (C₁₇H₂₀ClN₅O₃) . |
HPLC | C18 column, 254 nm UV | Purity assessment (>95%) with retention time consistency . |
X-ray Diffraction | Single-crystal analysis | Resolves stereochemical ambiguities . |
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Key Parameters :
Advanced Strategies :
- DoE (Design of Experiments) : Multi-variable optimization (e.g., solvent polarity, stoichiometry).
- Flow Chemistry : Continuous processing for exothermic steps (e.g., amide coupling) .
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in the chloro-methoxy group (e.g., fluoro or methyl substitutes) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like PARP or EGFR .
- In Vitro Validation : Parallel testing in enzyme inhibition assays (IC₅₀) and cell viability models (e.g., MTT assay) .
Q. What methodologies are used to identify its pharmacological targets?
- Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays with cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseScan) .
- Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways .
Q. How does the compound’s stability vary under physiological conditions?
- Thermal Stability : TGA/DSC shows decomposition >200°C, suitable for room-temperature storage .
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Methoxy groups enhance stability in acidic conditions .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the triazolo ring .
Q. What strategies are employed to study metabolism and pharmacokinetics?
- In Vitro CYP450 Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS .
- PAMPA Assay : Predict blood-brain barrier permeability (logPe > −5 suggests CNS activity) .
- Pharmacokinetic Modeling : Non-compartmental analysis of plasma concentration-time curves in rodents .
Q. How can computational modeling guide its derivatization for enhanced activity?
- Molecular Dynamics (MD) Simulations : Analyze binding pocket flexibility (e.g., GROMACS) .
- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity .
- Fragment-Based Design : Merge active fragments (e.g., triazolo-pyridazine + chloroaryl) using Schrödinger’s Core Hopping .
Q. What approaches resolve contradictions in reported biological data?
- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259391) and ChEMBL .
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Orthogonal Assays : Confirm apoptosis via Annexin V staining and caspase-3 activation .
Properties
Molecular Formula |
C17H18ClN5O3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H18ClN5O3/c1-25-13-7-6-11(10-12(13)18)19-16(24)5-3-4-14-20-21-15-8-9-17(26-2)22-23(14)15/h6-10H,3-5H2,1-2H3,(H,19,24) |
InChI Key |
GXLFQVLRXBEMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC)Cl |
Origin of Product |
United States |
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